N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine precursor.
Coupling Reactions: The final step involves coupling the tetrahydropyran, triazole, and piperidine moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted carboxamides.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2H-pyran-4-yl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- N-(tetrahydro-2H-pyran-4-yl)-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxamide
Uniqueness
N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and selectivity for biological targets. This positional isomerism can lead to differences in biological activity and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-(oxan-4-yl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(16-11-3-9-20-10-4-11)17-7-1-12(2-8-17)18-14-5-6-15-18/h5-6,11-12H,1-4,7-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBPGLGPSJGVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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